4-pyridin-2-yl-1H-quinazolin-2-one
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Overview
Description
4-pyridin-2-yl-1H-quinazolin-2-one is a heterocyclic compound that features a quinazolinone core structure with a pyridine ring attached at the second position. This compound is part of a broader class of quinazolinone derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. Quinazolinones have been studied extensively due to their potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-pyridin-2-yl-1H-quinazolin-2-one can be achieved through various synthetic routes. One common method involves the annulation of anthranilic esters with N-pyridyl ureas. This process includes the formation of N-aryl-N’-pyridyl ureas followed by cyclocondensation into the corresponding fused heterocycles. The reaction does not require the use of metal catalysts and proceeds with moderate to good yields (up to 89%) under mild conditions .
Another method involves the copper-mediated tandem C(sp2)–H amination and annulation of benzamides and amidines for the synthesis of quinazolin-4(1H)-ones . This method is efficient and provides high yields of the desired product.
Industrial Production Methods
Industrial production methods for this compound typically involve scalable synthetic routes that can be performed under environmentally benign conditions. The use of aryne intermediates generated in situ from 2-(trimethylsilyl)phenyl trifluoromethanesulfonate and cesium fluoride has been reported as an efficient and eco-friendly method for the preparation of quinazolinone derivatives .
Chemical Reactions Analysis
Types of Reactions
4-pyridin-2-yl-1H-quinazolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolin-2,4-diones.
Reduction: Reduction reactions can convert the quinazolinone ring to dihydroquinazolinones.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinazolinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed
Oxidation: Quinazolin-2,4-diones.
Reduction: Dihydroquinazolinones.
Substitution: Various substituted quinazolinone derivatives depending on the reagents used.
Scientific Research Applications
4-pyridin-2-yl-1H-quinazolin-2-one has numerous scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic properties, including anti-inflammatory and antitumor activities.
Industry: Utilized in the development of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 4-pyridin-2-yl-1H-quinazolin-2-one involves its interaction with specific molecular targets and pathways. For instance, quinazolinone derivatives have been shown to inhibit various enzymes and receptors, such as kinases and G-protein-coupled receptors. These interactions can lead to the modulation of cellular signaling pathways, resulting in therapeutic effects such as apoptosis induction in cancer cells and inhibition of microbial growth .
Comparison with Similar Compounds
Similar Compounds
3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones: Similar structure but with additional dione functionality.
4-phenoxyquinazoline: Contains a phenoxy group instead of a pyridinyl group.
2-phenoxypyridine: Pyridine derivative with a phenoxy group.
Uniqueness
4-pyridin-2-yl-1H-quinazolin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pyridinyl group enhances its ability to interact with various biological targets, making it a valuable compound for drug discovery and development .
Properties
Molecular Formula |
C13H9N3O |
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Molecular Weight |
223.23 g/mol |
IUPAC Name |
4-pyridin-2-yl-1H-quinazolin-2-one |
InChI |
InChI=1S/C13H9N3O/c17-13-15-10-6-2-1-5-9(10)12(16-13)11-7-3-4-8-14-11/h1-8H,(H,15,16,17) |
InChI Key |
DFPCQQPVJMMFAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=O)N2)C3=CC=CC=N3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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